RMI-61140
RMI-61140
Dopamine D2-like receptor antagonist that displays some selectivity for D4 receptors (Ki values are 0.54 and 2.5 nM for D4 and D2 receptors respectively).
Brand Name:
Vulcanchem
CAS No.:
24140-98-5
VCID:
VC0004247
InChI:
InChI=1S/C19H19ClN2O.C4H4O4/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19;5-3(6)1-2-4(7)8/h2-7,12-13H,8-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES:
CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O
Molecular Formula:
C23H23ClN2O5
Molecular Weight:
442.9 g/mol
RMI-61140
CAS No.: 24140-98-5
Cat. No.: VC0004247
Molecular Formula: C23H23ClN2O5
Molecular Weight: 442.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Dopamine D2-like receptor antagonist that displays some selectivity for D4 receptors (Ki values are 0.54 and 2.5 nM for D4 and D2 receptors respectively). |
---|---|
CAS No. | 24140-98-5 |
Molecular Formula | C23H23ClN2O5 |
Molecular Weight | 442.9 g/mol |
IUPAC Name | (Z)-but-2-enedioic acid;1-(3-chlorobenzo[b][1]benzoxepin-5-yl)-4-methylpiperazine |
Standard InChI | InChI=1S/C19H19ClN2O.C4H4O4/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19;5-3(6)1-2-4(7)8/h2-7,12-13H,8-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Standard InChI Key | OOHVXDUNWCMZCI-BTJKTKAUSA-N |
Isomeric SMILES | CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=C\C(=O)O)\C(=O)O |
SMILES | CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator